

Application Notes and Protocols for Glucocerebrosidase-IN-2 Cell-Based Assay

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Compound of Interest

Compound Name: *Glucocerebrosidase-IN-2*

Cat. No.: *B12366432*

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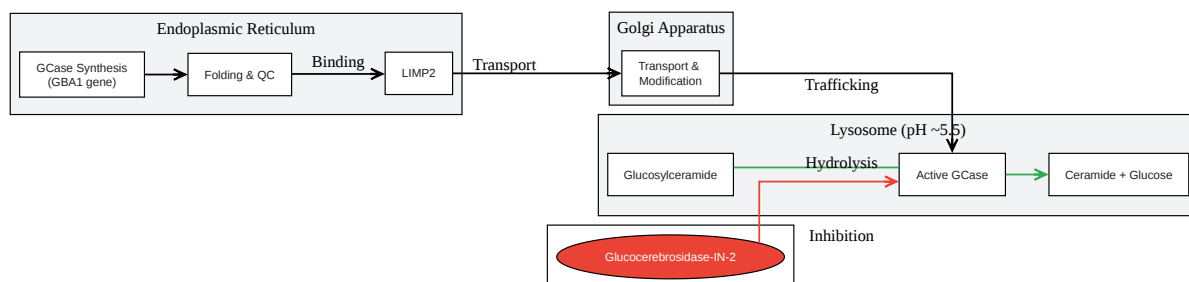
This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of **Glucocerebrosidase-IN-2** and other potential inhibitors of glucocerebrosidase (GCase). The protocol is designed for researchers in academic and industrial settings involved in drug discovery and development, particularly for lysosomal storage disorders like Gaucher disease and neurodegenerative diseases such as Parkinson's disease.

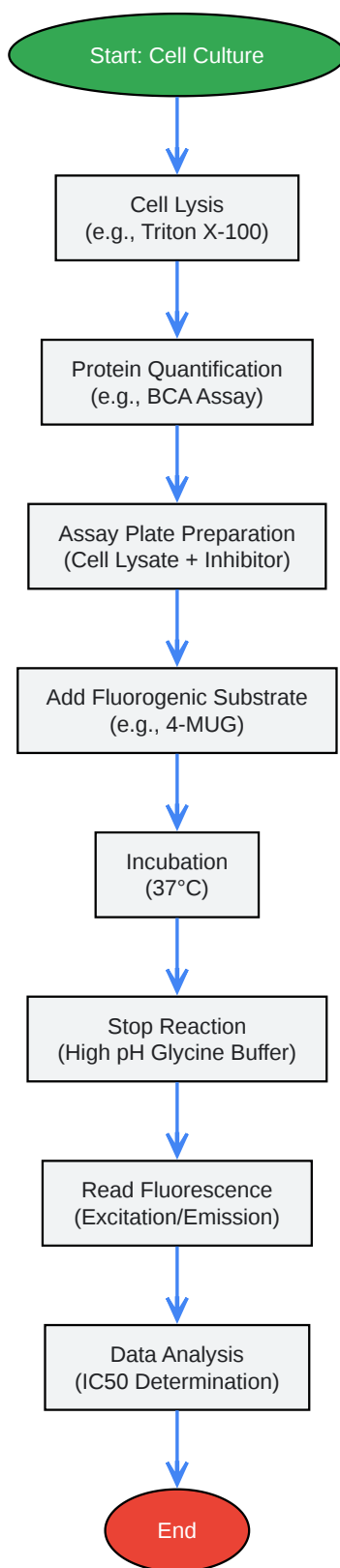
Introduction

Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme that catalyzes the hydrolysis of glucosylceramide into glucose and ceramide.^{[1][2]} A deficiency in GCase activity, due to genetic mutations, leads to the accumulation of glucosylceramide in lysosomes, resulting in Gaucher disease, the most common lysosomal storage disorder.^{[1][3]} Furthermore, mutations in GBA1 are a significant genetic risk factor for Parkinson's disease.^[4] ^[5] Small molecule inhibitors of GCase are crucial tools for studying its physiological and pathological roles and for developing therapeutic strategies. This protocol describes a cell-based assay to determine the potency of GCase inhibitors, such as **Glucocerebrosidase-IN-2**, by measuring GCase activity in cell lysates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cellular pathway of GCase and the workflow of the cell-based assay.





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